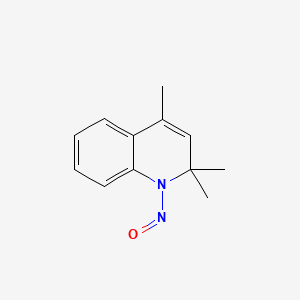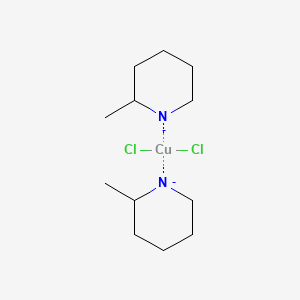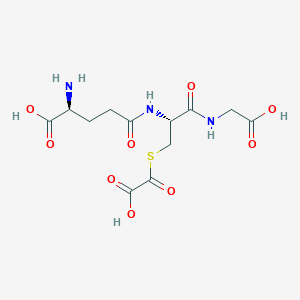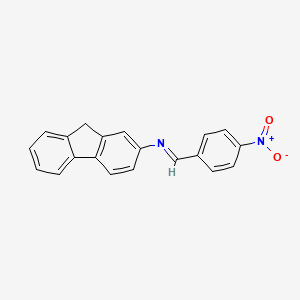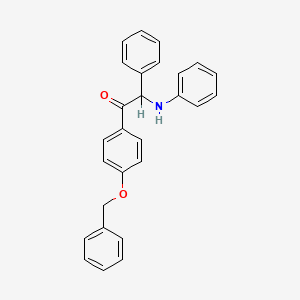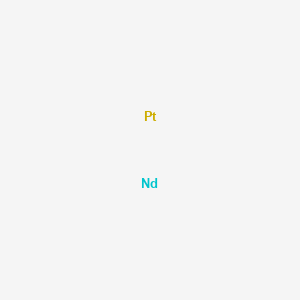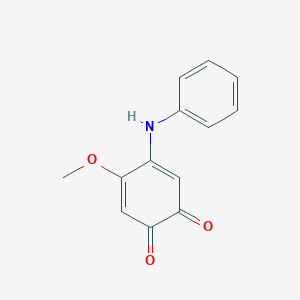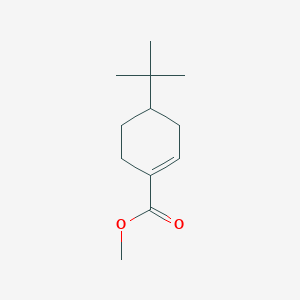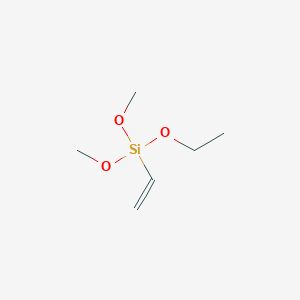![molecular formula C16H21N3O6 B14711606 N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine CAS No. 20807-21-0](/img/structure/B14711606.png)
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is a synthetic tripeptide compound. It is composed of glycine, L-alanine, and L-alanine residues, with a benzyloxycarbonyl group protecting the amino terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the glycine amino group using a benzyloxycarbonyl (Cbz) group. The protected glycine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another L-alanine residue under similar conditions to form the tripeptide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin.
Types of Reactions:
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of peptide bonds and the release of individual amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Hydrogenation with Pd/C or treatment with TFA.
Major Products Formed:
Hydrolysis: Glycine, L-alanine, and L-alanine.
Deprotection: Free amino groups on the peptide chain.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying peptide synthesis and reactions. In biology, it is used to investigate protein-protein interactions and enzyme-substrate specificity. In medicine, it has potential applications in drug delivery systems and as a building block for therapeutic peptides. Additionally, it is used in the development of peptide-based materials and biomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage into individual amino acids. These amino acids can then participate in various metabolic pathways and cellular processes. The benzyloxycarbonyl group provides stability to the peptide, preventing premature degradation and allowing for controlled release of the active peptide.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. Similar compounds include other protected peptides such as N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-valine and N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-leucine. These compounds share similar protective groups but differ in their amino acid sequences, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
20807-21-0 |
|---|---|
Molecular Formula |
C16H21N3O6 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H21N3O6/c1-10(14(21)19-11(2)15(22)23)18-13(20)8-17-16(24)25-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,24)(H,18,20)(H,19,21)(H,22,23)/t10-,11-/m0/s1 |
InChI Key |
NBTXEKZBUPKFTC-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


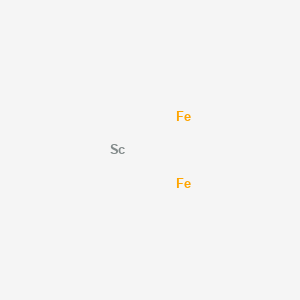


![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
